molecular formula C15H23NO2 B5793062 N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide

N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5793062
M. Wt: 249.35 g/mol
InChI Key: RSWVFFAYDIWPPE-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide: is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a tert-butyl group, an isopropyl-substituted phenyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 4-(propan-2-yl)phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product. The reaction conditions generally include:

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, alcohols

    Reduction: Amines, alcohols

    Substitution: Substituted phenoxyacetamides

Scientific Research Applications

N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of inflammatory and neurological disorders.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetamide moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • N-tert-butyl-2-[4-(tert-butyl)phenoxy]acetamide
  • N-tert-butyl-2-[4-(methyl)phenoxy]acetamide
  • N-tert-butyl-2-[4-(ethyl)phenoxy]acetamide

Comparison:

  • N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties.
  • Compared to its analogs with different alkyl substituents, this compound may exhibit distinct reactivity and biological activity profiles.
  • The tert-butyl group provides steric hindrance, potentially affecting the compound’s interaction with molecular targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-tert-butyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)12-6-8-13(9-7-12)18-10-14(17)16-15(3,4)5/h6-9,11H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWVFFAYDIWPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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